2-Iodo-1-(1h-pyrrol-2-yl)ethanone CAS number and spectral data
2-Iodo-1-(1h-pyrrol-2-yl)ethanone CAS number and spectral data
An In-depth Technical Guide to 2-Iodo-1-(1H-pyrrol-2-yl)ethanone: A Key Intermediate in Chemical Synthesis and Drug Discovery
Introduction
2-Iodo-1-(1H-pyrrol-2-yl)ethanone is a bifunctional chemical intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. Its molecular architecture, which combines a pyrrole ring with a highly reactive α-iodo ketone functional group, makes it a potent building block for the construction of complex heterocyclic systems. The pyrrole nucleus is a foundational scaffold in a multitude of natural products and pharmaceuticals, exhibiting a wide array of biological activities.[1][2] The α-iodo ketone moiety serves as a powerful electrophilic site, susceptible to a variety of nucleophilic substitution reactions, thereby enabling the facile introduction of diverse functionalities.
This technical guide provides a comprehensive analysis of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone, consolidating its chemical identity, plausible synthetic routes, and a detailed predictive analysis of its spectral properties. Drawing parallels from its more commonly documented chloro-analogue, 2-chloro-1-(1H-pyrrol-2-yl)ethanone, this paper offers field-proven insights into its reactivity and utility, particularly in the context of drug discovery workflows like the Hantzsch thiazole synthesis.[1]
Chemical Identity
The fundamental properties of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone are summarized below. The structure consists of a pyrrole ring acylated at the C2 position with an iodoacetyl group.
| Property | Value | Source |
| IUPAC Name | 2-Iodo-1-(1H-pyrrol-2-yl)ethanone | N/A |
| Synonyms | 2-(Iodoacetyl)pyrrole; NSC 102015 | [3] |
| CAS Number | 55984-20-8 | [3][4][5] |
| Molecular Formula | C₆H₆INO | [6] |
| Molecular Weight | 235.02 g/mol | [6] |
| Canonical SMILES | C1=CC(=C(N1)C(=O)CI) | Inferred |
| Chemical Structure | ![]() | N/A |
Synthesis of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone
A definitive, peer-reviewed synthesis protocol for 2-Iodo-1-(1H-pyrrol-2-yl)ethanone is not extensively documented in publicly available literature. However, a robust synthetic strategy can be designed based on well-established principles of organic chemistry, primarily through the Friedel-Crafts acylation of pyrrole or via a halogen exchange reaction from its chloro-analogue.
Method 1: Direct Friedel-Crafts Acylation
This approach involves the direct acylation of pyrrole with iodoacetyl chloride. Pyrrole is an electron-rich heterocycle prone to polymerization under strongly acidic conditions, a common challenge in Friedel-Crafts reactions. Therefore, the choice of Lewis acid catalyst and reaction conditions is critical to favor the desired 2-acylation and minimize side product formation.
Causality Behind Experimental Choices:
-
Catalyst: A milder Lewis acid, such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂), is often preferred over aluminum chloride (AlCl₃) to mitigate pyrrole polymerization.
-
Solvent: A non-polar, anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is used to dissolve the reactants and facilitate the reaction while remaining inert.
-
Temperature: The reaction is typically initiated at low temperatures (e.g., 0 °C) to control the exothermic nature of the acylation and then allowed to warm to room temperature to ensure completion.
General Experimental Protocol:
-
To a stirred solution of pyrrole (1.0 eq.) in anhydrous DCM under an inert atmosphere (N₂ or Ar), add the Lewis acid catalyst (e.g., SnCl₄, 1.1 eq.) dropwise at 0 °C.
-
Allow the mixture to stir for 15-20 minutes to form the pyrrole-catalyst complex.
-
Slowly add a solution of iodoacetyl chloride (1.05 eq.) in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress via Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into a beaker of ice-water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target compound.
Caption: Proposed experimental workflow for synthesis.
Method 2: Halogen Exchange (Finkelstein Reaction)
An alternative and often high-yielding approach is to first synthesize the more stable precursor, 2-chloro-1-(1H-pyrrol-2-yl)ethanone, and then perform a halogen exchange reaction using an iodide salt like sodium iodide (NaI) in acetone.
Causality Behind Experimental Choices:
-
Precursor Synthesis: The chloro-analogue is readily prepared via Friedel-Crafts acylation of pyrrole with chloroacetyl chloride.[1]
-
Solvent: Acetone is the ideal solvent for the Finkelstein reaction as sodium iodide is soluble, while the resulting sodium chloride is not, driving the equilibrium towards the product according to Le Châtelier's principle.
General Experimental Protocol:
-
Dissolve 2-chloro-1-(1H-pyrrol-2-yl)ethanone (1.0 eq.) in anhydrous acetone.
-
Add an excess of sodium iodide (e.g., 3.0 eq.) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC. The formation of a white precipitate (NaCl) indicates reaction progress.
-
After completion, cool the mixture to room temperature and filter off the NaCl precipitate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the desired iodo-compound, which can be further purified if necessary.
Spectroscopic and Physicochemical Properties
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons and the methylene protons of the iodoacetyl group.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 9.5 - 10.5 | broad singlet | 1H | N-H | The N-H proton of pyrroles is typically broad and deshielded.[7] |
| ~ 7.10 - 7.20 | multiplet | 1H | H-5 | The proton at C5 is adjacent to the nitrogen and is expected to be the most downfield of the ring protons. Similar to 2-acetylpyrrole.[8] |
| ~ 6.90 - 7.00 | multiplet | 1H | H-3 | The proton at C3 is adjacent to the acyl group. |
| ~ 6.30 - 6.40 | multiplet | 1H | H-4 | The proton at C4 is expected to be the most upfield of the ring protons, coupled to both H3 and H5.[8] |
| ~ 4.20 - 4.30 | singlet | 2H | -CH₂I | The methylene protons adjacent to the carbonyl and the iodine atom will appear as a sharp singlet. The electronegative iodine and carbonyl group will shift this signal significantly downfield compared to a standard alkyl group. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the two distinct pairs of pyrrole carbons, and the iodinated methylene carbon.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 185 - 190 | C=O | The ketone carbonyl carbon is significantly deshielded. This range is slightly upfield from a typical ketone due to the electron-donating nature of the pyrrole ring.[9] |
| ~ 132 - 135 | C-2 | The carbon atom attached to the acyl group. |
| ~ 126 - 128 | C-5 | The carbon atom adjacent to the nitrogen. |
| ~ 118 - 120 | C-3 | Pyrrole ring carbon adjacent to the point of substitution. |
| ~ 110 - 112 | C-4 | The most upfield of the aromatic carbons in the pyrrole ring.[8] |
| ~ 5 - 10 | -CH₂I | The carbon attached to the iodine atom is shifted significantly upfield due to the "heavy atom effect" of iodine.[10] |
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the key functional groups present in the molecule.
Predicted IR Absorption Bands:
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Medium, Broad | N-H stretch |
| ~ 3100 - 3150 | Medium | C-H stretch (aromatic) |
| ~ 1650 - 1670 | Strong | C=O stretch (ketone, conjugated) |
| ~ 1550 - 1450 | Medium | C=C stretch (pyrrole ring) |
| ~ 1200 - 1000 | Medium | C-N stretch |
| ~ 500 - 600 | Medium-Weak | C-I stretch |
The carbonyl (C=O) stretching frequency is expected to be lower than a simple aliphatic ketone due to conjugation with the electron-rich pyrrole ring.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns.
Predicted Mass Spectrum Features:
| m/z | Ion | Rationale |
| 235 | [M]⁺ | Molecular ion peak corresponding to the formula C₆H₆INO. |
| 127 | [I]⁺ | A prominent peak corresponding to the iodine atom, which is a common fragment. |
| 108 | [M - I]⁺ | Loss of an iodine radical from the molecular ion. This is often a major fragmentation pathway for iodoalkanes.[11] |
| 94 | [C₅H₄N-C=O]⁺ | Pyrroyl cation, resulting from the cleavage of the C-C bond between the carbonyl and the methylene group. |
| 67 | [C₄H₅N]⁺ | Pyrrole radical cation. |
Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone is primarily dictated by the reactivity of the α-iodoketone moiety. The carbon atom attached to the iodine is highly electrophilic and is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. Iodine is a superior leaving group compared to chlorine or bromine, making this compound more reactive than its halogen analogues.
A cornerstone application for α-haloketones in medicinal chemistry is the Hantzsch Thiazole Synthesis .[1] This reaction involves the condensation of an α-haloketone with a thioamide-containing compound (like thiourea) to construct a thiazole ring, a privileged scaffold in many biologically active molecules.
Caption: Role in Hantzsch Thiazole Synthesis.
This reaction provides a direct and efficient route to 2-amino-4-(pyrrol-2-yl)thiazoles, which can be further functionalized to generate libraries of compounds for screening as potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1]
Safety Information
Detailed toxicological data for 2-Iodo-1-(1H-pyrrol-2-yl)ethanone are not available. However, as an α-haloketone, it should be considered a hazardous substance. Such compounds are typically irritants, lachrymators, and alkylating agents. Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
Conclusion
2-Iodo-1-(1H-pyrrol-2-yl)ethanone (CAS: 55984-20-8) is a highly valuable, albeit under-documented, synthetic intermediate. This guide has provided a logical framework for its synthesis via Friedel-Crafts acylation or halogen exchange. A detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra has been presented to aid researchers in its characterization. The enhanced reactivity of the C-I bond makes this compound a potent electrophile, particularly useful in constructing complex heterocyclic systems like thiazoles, which are of paramount importance in modern drug discovery. The insights and protocols detailed herein serve as a foundational resource for scientists looking to leverage this versatile building block in their research endeavors.
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